2-(6-bromopyridin-3-yl)-2-methylpropanoic acid
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Overview
Description
2-(6-Bromopyridin-3-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to a methylpropanoic acid moiety. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromopyridin-3-yl)-2-methylpropanoic acid typically involves the bromination of pyridine derivatives followed by the introduction of the methylpropanoic acid group. One common method involves the bromination of 3-pyridinemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 6-bromopyridin-3-ylmethanol is then subjected to further reactions to introduce the methylpropanoic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by esterification or amidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include bromine, N-bromosuccinimide, and various catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridin-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(6-Bromopyridin-3-yl)-2-methylpropanoic acid is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-bromopyridin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, which influences the compound’s binding affinity to various receptors and enzymes. The methylpropanoic acid group can interact with active sites of enzymes, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the methylpropanoic acid group.
6-Bromopyridine-3-carboxylic acid: Contains a carboxylic acid group instead of the methylpropanoic acid group.
2-(6-Bromopyridin-3-yl)methanol: Contains a hydroxymethyl group instead of the methylpropanoic acid group.
Uniqueness
2-(6-Bromopyridin-3-yl)-2-methylpropanoic acid is unique due to the presence of both the bromopyridine and methylpropanoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
917570-00-4 |
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Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
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